molecular formula C5H12O B596580 3-Methyl-1-butyl-1,1,2,2-d4 Alcohol CAS No. 1219795-21-7

3-Methyl-1-butyl-1,1,2,2-d4 Alcohol

Cat. No.: B596580
CAS No.: 1219795-21-7
M. Wt: 92.174
InChI Key: PHTQWCKDNZKARW-KHORGVISSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-butyl-1,1,2,2-d4 Alcohol typically involves the deuteration of 3-Methyl-1-butanol. Deuteration is a process where hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This can be achieved through various chemical reactions, often involving the use of deuterated reagents and catalysts under controlled conditions .

Industrial Production Methods

Industrial production of this compound involves large-scale deuteration processes. These processes are carried out in specialized facilities equipped to handle deuterated compounds. The production methods ensure high purity and consistent isotopic labeling, which is crucial for its use in scientific research .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-butyl-1,1,2,2-d4 Alcohol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of aldehydes or ketones

    Reduction: Formation of primary or secondary alcohols

    Substitution: Formation of alkyl halides

Scientific Research Applications

3-Methyl-1-butyl-1,1,2,2-d4 Alcohol has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry, particularly in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

    Industry: Applied in the development of deuterated drugs and in the analysis of food and beverage products.

Mechanism of Action

The mechanism of action of 3-Methyl-1-butyl-1,1,2,2-d4 Alcohol involves its incorporation into chemical and biological systems as a stable isotope-labeled compound. The deuterium atoms in the compound provide a unique signature that can be detected using analytical techniques such as NMR and mass spectrometry. This allows researchers to track the compound’s behavior and interactions within various systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-1-butyl-1,1,2,2-d4 Alcohol is unique due to its stable isotope labeling, which makes it particularly valuable in research applications where precise tracking and analysis of chemical transformations are required. The presence of deuterium atoms allows for more accurate and sensitive detection compared to non-deuterated analogs .

Properties

IUPAC Name

1,1,2,2-tetradeuterio-3-methylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O/c1-5(2)3-4-6/h5-6H,3-4H2,1-2H3/i3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHTQWCKDNZKARW-KHORGVISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(C)C)C([2H])([2H])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

92.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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